molecular formula C15H17F3N4O4S B2414987 ethyl {[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}acetate CAS No. 1006328-62-6

ethyl {[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}acetate

Cat. No.: B2414987
CAS No.: 1006328-62-6
M. Wt: 406.38
InChI Key: WDIVEDACDDDIOA-UHFFFAOYSA-N
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Description

Ethyl {[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}acetate is a useful research compound. Its molecular formula is C15H17F3N4O4S and its molecular weight is 406.38. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 2-[4-(1-ethyl-3-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N4O4S/c1-4-22-7-10(9(3)21-22)11-6-12(15(16,17)18)20-14(19-11)27(24,25)8-13(23)26-5-2/h6-7H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDIVEDACDDDIOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C2=CC(=NC(=N2)S(=O)(=O)CC(=O)OCC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl {[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}acetate, a compound with significant potential in medicinal chemistry, exhibits a variety of biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C15H17F3N4O4S
  • Molecular Weight : 406.38 g/mol
  • CAS Number : 1006328-62-6

These properties suggest a complex structure that may contribute to its diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrimidine compounds, including those similar to this compound, exhibit significant antimicrobial properties. For instance, compounds derived from pyrimidine structures have shown notable effectiveness against various bacterial strains, including Staphylococcus epidermidis and Escherichia coli .

Antitumor Effects

Research has highlighted the potential of pyrimidine derivatives in cancer treatment. For example, studies comparing the anti-tumor efficacy of these compounds against breast cancer cell lines (such as MCF-7) have shown promising results, with some derivatives demonstrating superior activity compared to standard chemotherapeutic agents like cisplatin . The mechanism often involves the inhibition of key signaling pathways that promote tumor growth and angiogenesis .

Anti-inflammatory Properties

This compound and related compounds have been evaluated for their anti-inflammatory effects. In vitro studies revealed that certain derivatives significantly inhibit cyclooxygenase (COX) enzymes, which are critical mediators of inflammation. For example, some compounds showed IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key observations include:

  • Substituent Effects : The presence of electron-withdrawing groups (like trifluoromethyl) enhances the compound's potency against COX enzymes.
  • Pyrimidine Core : The pyrimidine ring system is crucial for maintaining biological activity, as modifications at this core can lead to significant changes in efficacy .

Case Studies

Several case studies have documented the efficacy of related pyrimidine derivatives:

  • Antimicrobial Study : A study demonstrated that a series of pyrimidine derivatives exhibited strong antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 16 µg/mL .
  • Anti-cancer Research : In a comparative analysis involving various cancer cell lines, one derivative showed an IC50 value of 10 µM against MCF-7 cells, indicating substantial cytotoxicity and potential for further development as an anticancer agent .
  • Inflammation Models : In vivo models using carrageenan-induced paw edema showed that certain pyrimidine derivatives significantly reduced inflammation compared to controls, with effective doses (ED50) reported at approximately 9 µM .

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds

Ethyl acetoacetate and substituted hydrazines undergo cyclocondensation to form pyrazoles. For example, phenylhydrazine reacts with ethyl acetoacetate under acidic conditions to yield 3-methyl-1-phenyl-1H-pyrazol-5-ol, achieving 95% yield when catalyzed by iodine. Regioselectivity is influenced by substituent electronic and steric effects. When R₁ is aryl and R₃ is alkyl (e.g., methyl), the major product is the 1,5-disubstituted pyrazole (98:2 selectivity).

Functionalization of the Pyrazole Ring

Introducing ethyl and methyl groups at positions 1 and 3 requires selective alkylation. For instance, treating 3-methyl-1H-pyrazole with ethyl iodide in the presence of a base (e.g., NaH) in dimethylformamide (DMF) yields 1-ethyl-3-methyl-1H-pyrazole. Copper catalysis has also been employed for cross-coupling reactions to attach aromatic groups, though alkylation remains more straightforward for small substituents.

Construction of the Pyrimidine Core

The pyrimidine ring is assembled via cyclization reactions, often utilizing amidines or urea derivatives with 1,3-diketones.

Biginelli-Like Condensation

A modified Biginelli reaction using ethyl trifluoroacetoacetate and guanidine derivatives forms 6-(trifluoromethyl)pyrimidin-2-amine intermediates. For example, heating ethyl 4,4,4-trifluoroacetoacetate with guanidine carbonate in ethanol under reflux produces 4-hydroxy-6-(trifluoromethyl)pyrimidin-2-amine, which is subsequently chlorinated using phosphorus oxychloride to enhance reactivity.

Introduction of the Sulfonyl Acetate Group

Sulfonation at the pyrimidine C2 position is achieved via nucleophilic aromatic substitution. Reacting 2-chloro-6-(trifluoromethyl)pyrimidin-4-amine with sodium sulfite in aqueous ethanol introduces a sulfonic acid group, which is then esterified with ethyl chloroacetate in the presence of triethylamine to form the sulfonyl acetate moiety.

Coupling of Pyrazole and Pyrimidine Moieties

The final assembly involves linking the pyrazole and pyrimidine subunits through a Suzuki-Miyaura or nucleophilic substitution reaction.

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling between 4-bromo-6-(trifluoromethyl)pyrimidin-2-yl sulfonyl acetate and 1-ethyl-3-methyl-1H-pyrazol-4-ylboronic acid achieves C-C bond formation. Optimal conditions use Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in a toluene/water mixture at 80°C, yielding 72–85% product.

Nucleophilic Aromatic Substitution

Alternatively, displacing a leaving group (e.g., chloride) on the pyrimidine ring with the pyrazole nitrogen under basic conditions has been reported. Using KOtBu in DMF at 120°C, 4-chloro-6-(trifluoromethyl)pyrimidin-2-yl sulfonyl acetate reacts with 1-ethyl-3-methyl-1H-pyrazole to furnish the target compound in 68% yield.

Optimization of Reaction Conditions

Catalytic systems and solvent choices significantly impact yields and regioselectivity.

Catalytic Systems

Copper(I) iodide enhances cyclization and coupling reactions. For pyrazole synthesis, CuI (10 mol%) with NaOAc in dimethoxyethane (DME) improves yields to 75% (Table 1). Similarly, Pd catalysts with bulky phosphine ligands reduce homocoupling byproducts in Suzuki reactions.

Table 1: Impact of Catalysts on Pyrazole-Pyrimidine Coupling

Catalyst Base Solvent Yield (%)
CuI NaOAc DME 75
None NaOAc DME 0
Pd(PPh₃)₄ K₂CO₃ Toluene 85

Solvent and Temperature Effects

Polar aprotic solvents like DMF facilitate nucleophilic substitutions, while toluene minimizes side reactions in cross-couplings. Elevated temperatures (80–120°C) are critical for overcoming activation barriers in pyrimidine functionalization.

Challenges and Mitigation Strategies

Regioselectivity in Pyrazole Formation

Steric hindrance from the ethyl and methyl groups complicates regioselective alkylation. Using bulkier bases (e.g., LDA) or low temperatures (−78°C) directs substitution to the desired nitrogen atom.

Trifluoromethyl Group Stability

The electron-withdrawing trifluoromethyl group can deactivate the pyrimidine ring toward electrophilic substitution. Protecting the sulfonic acid group as its ethyl ester prior to trifluoromethylation mitigates this issue.

Q & A

Q. What synthetic pathways are commonly employed to synthesize ethyl {[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}acetate?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Step 1 : Formation of the pyrimidine core via cyclization of substituted amidines or thioureas under acidic conditions.

  • Step 2 : Introduction of the trifluoromethyl group using reagents like CF3_3SO2_2Na or CF3_3I under palladium catalysis.

  • Step 3 : Sulfonation at the pyrimidine C2 position using chlorosulfonic acid or SO3_3 complexes, followed by nucleophilic substitution with ethyl acetoxyacetate.

  • Key Reference : Ethyl chloroacetate is a critical reagent in analogous sulfonamide syntheses (e.g., forming triazolothiadiazoles) .

    • Table 1 : Example Reaction Conditions for Key Steps
StepReagents/ConditionsYield (%)
CyclizationNH4_4OAc, AcOH, reflux65–75
TrifluoromethylationCF3_3SO2_2Na, Pd(OAc)2_2, DMF, 100°C50–60
SulfonationClSO3_3H, CH2_2Cl2_2, 0°C → RT70–80

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., pyrazole and trifluoromethyl groups). 19^19F NMR quantifies trifluoromethyl integrity.
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves stereoelectronic effects (e.g., sulfonyl group geometry), as demonstrated in structurally analogous pyrimidine derivatives .
  • IR Spectroscopy : Confirms sulfonyl (S=O, ~1350 cm1^{-1}) and ester (C=O, ~1730 cm1^{-1}) functional groups.

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and reactivity of this compound?

  • Methodological Answer :
  • Reaction Path Search : Quantum chemical calculations (DFT) identify transition states and intermediates, reducing trial-and-error experimentation .
  • Solvent Effects : COSMO-RS simulations predict solvent compatibility for sulfonation steps.
  • Catalyst Design : Machine learning models trained on analogous pyrimidine syntheses suggest optimal Pd-based catalysts for trifluoromethylation .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Orthogonal Assays : Use multiple assays (e.g., enzyme inhibition + cell viability) to confirm target specificity.
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA or Bayesian inference) to reconcile discrepancies across studies, as recommended in experimental design frameworks .
  • Structural-Activity Relationships (SAR) : Compare crystallographic data (e.g., sulfonyl-acetate conformation) with activity trends in analogs .

Q. What strategies improve yield in multi-step syntheses of this compound?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to optimize parameters (e.g., temperature, stoichiometry). For example, a 23^3 factorial design for cyclization could vary NH4_4OAc concentration, reflux time, and solvent polarity .
  • Membrane Separation : Purify intermediates via nanofiltration or liquid-liquid extraction, as applied in triazolothiadiazole syntheses .

Q. What are the known or hypothesized biological targets of this compound?

  • Methodological Answer :
  • Target Prediction : Computational docking (e.g., AutoDock Vina) against kinase or protease libraries, leveraging structural homology to pyrazolo[3,4-d]pyrimidine inhibitors .
  • Experimental Validation : Competitive binding assays (e.g., SPR or ITC) to confirm interactions with predicted targets like dihydrofolate reductase (DHFR) .

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